molecular formula C6H5COCH2Cl<br>C8H7ClO<br>C6H5COCH2Cl<br>C8H7ClO B7762872 2-Chloroacetophenone CAS No. 977051-14-1

2-Chloroacetophenone

Cat. No.: B7762872
CAS No.: 977051-14-1
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
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Description

2-Chloroacetophenone is an organic compound with the chemical formula C₈H₇ClO. It is a colorless to pale yellow crystalline solid with a pungent odor. This compound is primarily known for its use as a riot control agent, commonly referred to as “tear gas.” It was first synthesized in 1871 and has been used in various applications, including law enforcement and military settings .

Mechanism of Action

Target of Action

2-Chloroacetophenone, also known as CN or Mace, is a potent irritant that primarily targets the mucous membranes . It acts directly on the eyes, nose, throat, and lungs, causing a range of symptoms from irritation to severe discomfort .

Mode of Action

It is thought to act as an sn2-alkylating agent, reacting readily with nucleophilic sites . Important targets include thiol and sulfhydryl groups of enzymes, including lactic dehydrogenase, glutamic dehydrogenase, and pyruvic decarboxylase .

Biochemical Pathways

By targeting enzymes such as lactic dehydrogenase and pyruvic decarboxylase, it could potentially interfere with energy production and other vital biochemical reactions .

Pharmacokinetics

Given its use as a riot control agent, it is likely that it is rapidly absorbed through the mucous membranes and skin upon exposure .

Result of Action

Exposure to this compound results in a range of effects, primarily irritation and discomfort. Symptoms can include burning of the eyes with lacrimation, blurred vision, possible corneal damage, irritation and burning of the nose, throat, and skin, and burning in the chest with dyspnea . In severe cases, it can cause first, second, and third-degree chemical burns .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, a study found that the interface partition constant of this compound was obtained by measuring the mass uptake vapor on different environmental water films with various thicknesses . The results indicate that the adsorption partitioning ability of this compound at the air/water interface was negatively correlated with surface tension . Therefore, this compound is more likely to adsorb at the gas/water interface with lower surface tension .

Biochemical Analysis

Biochemical Properties

2-Chloroacetophenone plays a crucial role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by forming covalent bonds with their active sites, thereby altering their activity. For instance, this compound can interact with thiol groups in proteins, leading to enzyme inhibition

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It is known to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in cellular damage, affecting cell signaling pathways, gene expression, and cellular metabolism . Additionally, this compound can cause apoptosis in certain cell types by activating specific signaling pathways that lead to programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes by covalently modifying their active sites. This modification can lead to the inactivation of enzymes involved in critical cellular processes . Furthermore, this compound can bind to DNA, causing changes in gene expression and potentially leading to mutagenesis . These molecular interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade upon prolonged exposure to air and light . Over time, the degradation products may exhibit different biochemical properties, potentially affecting cellular function. Long-term studies have shown that continuous exposure to this compound can lead to chronic cellular damage and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily acts as an irritant, causing mild respiratory and ocular irritation . At higher doses, it can cause severe toxic effects, including pulmonary edema, respiratory distress, and even death

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can diffuse across cell membranes and accumulate in various cellular compartments . Its distribution is influenced by factors such as lipid solubility and the presence of binding proteins that facilitate its transport . Understanding these transport mechanisms is crucial for elucidating the compound’s cellular localization and its potential effects on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm, nucleus, and other organelles, depending on the cell type and experimental conditions . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroacetophenone can be synthesized through several methods:

    Chlorination of Acetophenone: This method involves passing chlorine gas into boiling acetophenone.

    Friedel-Crafts Acylation: This method uses chloroacetyl chloride and benzene in the presence of an aluminum chloride catalyst.

Industrial Production Methods: Industrial production of this compound often employs the chlorination of acetophenone due to its simplicity and cost-effectiveness. The reaction is conducted in large reactors with controlled temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Solvents: Organic solvents like ethanol, ether, and dichloromethane.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1-phenylethanone
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InChI

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

IMACFCSSMIZSPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCl
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Molecular Formula

C6H5COCH2Cl, Array, C8H7ClO
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DSSTOX Substance ID

DTXSID9020293
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Molecular Weight

154.59 g/mol
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Physical Description

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor.
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Boiling Point

441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F
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Flash Point

244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64
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Density

1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32
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Vapor Density

5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2
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Vapor Pressure

0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg
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Mechanism of Action

2-Chloroacetophenone toxicity may be due to the alkylation and consequent inhibition of sulfhydryl-containing enzymes because inhibition of lactate dehydrogenase activity by 2-chloroacetophenone in vitro was not reversed by glutathione and because intravenous administration of sodium thiosulfate did not protect rats from lethal doses of 2-chloroacetophenone given by intraperitoneal injection.
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Color/Form

Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether

CAS No.

532-27-4, 8007-12-3
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Melting Point

133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F
Record name 2-CHLOROACETOPHENONE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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